molecular formula C21H21ClO10 B12285539 2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride

2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride

Cat. No.: B12285539
M. Wt: 468.8 g/mol
InChI Key: CAHGSEFWVUVGGL-UHFFFAOYSA-N
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Description

Pelargonidin 3-Galactoside is a type of anthocyanin, a water-soluble pigment found in various fruits and flowers. It is responsible for the red, purple, and blue colors in many plants. This compound is particularly abundant in strawberries and red geraniums. Anthocyanins like Pelargonidin 3-Galactoside are known for their antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pelargonidin 3-Galactoside can be synthesized through the glycosylation of pelargonidin with galactose. This reaction typically involves the use of a glycosyl donor, such as galactose, and a glycosyl acceptor, such as pelargonidin, in the presence of an acid catalyst. The reaction is carried out under mild conditions to prevent degradation of the anthocyanin structure .

Industrial Production Methods: Industrial production of Pelargonidin 3-Galactoside often involves extraction from natural sources, such as strawberries and red geraniums. The extraction process includes maceration of the plant material, followed by purification using techniques like high-performance liquid chromatography (HPLC) to isolate the desired anthocyanin .

Chemical Reactions Analysis

Types of Reactions: Pelargonidin 3-Galactoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pelargonidin 3-Galactoside has a wide range of applications in scientific research:

Mechanism of Action

Pelargonidin 3-Galactoside is similar to other anthocyanins such as cyanidin 3-glucoside, delphinidin 3-glucoside, and malvidin 3-glucoside. it is unique in its specific glycosylation with galactose, which affects its solubility, stability, and bioavailability. Compared to other anthocyanins, Pelargonidin 3-Galactoside is more abundant in strawberries and has distinct antioxidant properties .

Comparison with Similar Compounds

Pelargonidin 3-Galactoside stands out due to its unique glycosylation pattern and its significant presence in certain fruits, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10.ClH/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9;/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHGSEFWVUVGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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